Diethyl 2-cyclohexylmalonate
Overview
Description
Diethyl 2-cyclohexylmalonate is an organic compound with the molecular formula C₁₃H₂₂O₄ and a molecular weight of 242.31 g/mol . It is a diester derivative of malonic acid, where the two ester groups are ethyl groups, and one of the hydrogen atoms on the central carbon is replaced by a cyclohexyl group. This compound is used in various chemical syntheses due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-cyclohexylmalonate can be synthesized through the alkylation of diethyl malonate with cyclohexyl halides under basic conditions. The general reaction involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the nucleophilic substitution with cyclohexyl bromide or iodide .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Types of Reactions:
Alkylation: this compound can undergo further alkylation reactions at the alpha position to introduce additional substituents.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclohexylacetic acid.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, tetrahydrofuran.
Major Products:
Cyclohexylacetic acid: Formed through decarboxylation.
Substituted malonates: Formed through further alkylation reactions.
Scientific Research Applications
Diethyl 2-cyclohexylmalonate is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of substituted malonic acid derivatives.
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development due to its structural versatility.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of diethyl 2-cyclohexylmalonate in chemical reactions involves the formation of enolates, which are highly reactive intermediates. These enolates can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is largely due to the electron-withdrawing effects of the ester groups, which stabilize the enolate intermediate .
Comparison with Similar Compounds
Diethyl malonate: Lacks the cyclohexyl group, making it less sterically hindered and more reactive in certain reactions.
Cyclohexylacetic acid: Similar in structure but lacks the ester groups, leading to different reactivity and applications.
Diethyl phenylmalonate: Contains a phenyl group instead of a cyclohexyl group, resulting in different electronic and steric properties.
Uniqueness: Diethyl 2-cyclohexylmalonate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in the synthesis of complex organic molecules, offering a balance between reactivity and stability .
Properties
IUPAC Name |
diethyl 2-cyclohexylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOPELSDMOAUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286654 | |
Record name | diethyl 2-cyclohexylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-44-2 | |
Record name | 2163-44-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2-cyclohexylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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